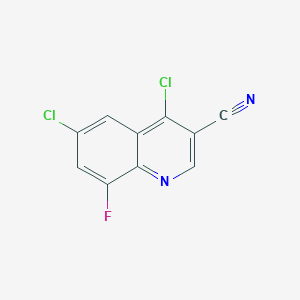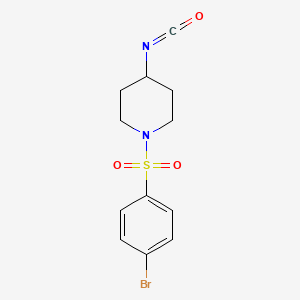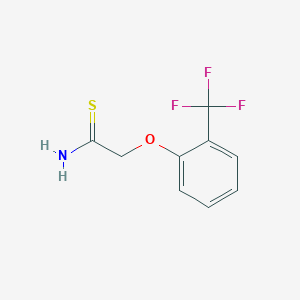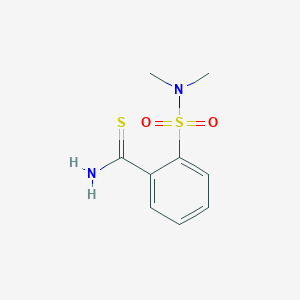
8-クロロ-8-ノネノ酸
説明
8-Chloro-8-nonenoic acid is a chemical compound belonging to the family of unsaturated fatty acids. It is characterized by its molecular formula C9H15ClO2 and a molecular weight of 190.67 g/mol . This compound is a colorless to pale yellow liquid that is soluble in organic solvents but insoluble in water. Due to its unique structure, 8-Chloro-8-nonenoic acid has garnered significant attention in scientific research for its potential therapeutic and industrial applications.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.
Medicine: Its therapeutic properties are being explored for potential drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Target of Action
It is known to be involved in the biosynthesis of capsaicinoids , which are active constituents in Capsicum fruits .
Mode of Action
It is known to be a precursor in the biosynthesis of capsaicinoids . Capsaicinoids are synthesized through the convergence of two biosynthetic pathways: the phenylpropanoid and the branched-chain fatty acid pathways .
Biochemical Pathways
8-Chloro-8-nonenoic acid is involved in the biosynthesis of capsaicinoids. The compound is converted into 8-methyl-6-nonenyl-CoA in the cytosol . This is a crucial step in the capsaicinoid biosynthesis pathway, which eventually leads to the production of capsaicin and dihydrocapsaicin .
Pharmacokinetics
Its molecular weight is 19067 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
As a precursor in the biosynthesis of capsaicinoids, it contributes to the production of these bioactive compounds, which have been associated with various health benefits .
Action Environment
The synthesis and accumulation of capsaicinoids, which 8-Chloro-8-nonenoic acid is involved in, are dependent on both genetic and environmental factors . Factors such as light, temperature, and water availability can affect capsaicinoid production and accumulation .
生化学分析
Biochemical Properties
8-Chloro-8-nonenoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as fatty acid synthase, which is involved in the elongation of fatty acid chains. The interaction between 8-Chloro-8-nonenoic acid and fatty acid synthase is crucial for the synthesis of longer-chain fatty acids, which are essential for various cellular functions . Additionally, 8-Chloro-8-nonenoic acid may interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 8-Chloro-8-nonenoic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in lipid metabolism. By modulating the activity of enzymes and proteins associated with these pathways, 8-Chloro-8-nonenoic acid can alter gene expression and cellular metabolism . This compound may also impact cell proliferation and differentiation, making it a valuable tool for studying cellular responses to fatty acid derivatives.
Molecular Mechanism
At the molecular level, 8-Chloro-8-nonenoic acid exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, 8-Chloro-8-nonenoic acid may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions ultimately lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-8-nonenoic acid can vary over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to changes in its biochemical activity . Long-term studies have shown that 8-Chloro-8-nonenoic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in cell signaling, gene expression, and metabolic processes.
Dosage Effects in Animal Models
The effects of 8-Chloro-8-nonenoic acid in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhanced lipid metabolism and improved cellular function . At higher doses, 8-Chloro-8-nonenoic acid can become toxic, leading to adverse effects such as cellular damage and impaired organ function. It is essential to determine the optimal dosage to maximize the therapeutic potential of this compound while minimizing its toxicity.
Metabolic Pathways
8-Chloro-8-nonenoic acid is involved in various metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, which are crucial for the synthesis and elongation of fatty acids . These interactions can influence metabolic flux and alter the levels of metabolites within the cell. Understanding the metabolic pathways involving 8-Chloro-8-nonenoic acid is essential for elucidating its role in cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 8-Chloro-8-nonenoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 8-Chloro-8-nonenoic acid across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its activity and interactions with other biomolecules, ultimately affecting its biochemical properties and cellular effects.
Subcellular Localization
8-Chloro-8-nonenoic acid exhibits specific subcellular localization patterns, which are essential for its activity and function. It may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . The subcellular localization of 8-Chloro-8-nonenoic acid can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects.
化学反応の分析
8-Chloro-8-nonenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide ions or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
8-Chloro-8-nonenoic acid can be compared with other unsaturated fatty acids such as:
9-Decenoic acid: Similar in structure but lacks the chlorine atom, which may result in different reactivity and properties.
10-Undecenoic acid: Another unsaturated fatty acid with a longer carbon chain, which may affect its solubility and reactivity.
The presence of the chlorine atom in 8-Chloro-8-nonenoic acid makes it unique and may contribute to its specific chemical and biological properties .
特性
IUPAC Name |
8-chloronon-8-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-8(10)6-4-2-3-5-7-9(11)12/h1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKURDXPLDUVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641251 | |
| Record name | 8-Chloronon-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-30-1 | |
| Record name | 8-Chloro-8-nonenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloronon-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate](/img/structure/B1358884.png)







